molecular formula C16H14N2OS2 B2838167 N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide CAS No. 896344-77-7

N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide

Cat. No.: B2838167
CAS No.: 896344-77-7
M. Wt: 314.42
InChI Key: HBMINHSUVTXQGU-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methyl group at the 2-position and a methylthio (-SMe) group at the 2-position of the benzamide moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented, enabling inferences about its properties and applications .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-17-13-9-11(7-8-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINHSUVTXQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially leading to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzamide-thiazole hybrids, which vary in substituents, synthesis routes, and bioactivity. Key analogs from the evidence include:

Table 1: Structural Comparison of N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide and Analogs

Compound Name Core Structure Substituents (Thiazole/Benzamide) Molecular Formula Key Properties/Activities References
This compound (Target) Benzamide + benzo[d]thiazole - 2-methyl (thiazole)
- 2-methylthio (benzamide)
C₁₆H₁₄N₂OS₂ Hypothesized antimicrobial/antitubercular activity N/A
2-Acetyloxy-N-(5-(methylthio)thiazol-2-yl)benzamide (8) Benzamide + thiazole - 5-methylthio (thiazole)
- 2-acetyloxy (benzamide)
C₁₃H₁₂N₂O₃S₂ Intermediate for autophagy activators
2-Hydroxy-5-methyl-N-(5-nitrothiazol-2-yl)benzamide (12) Benzamide + thiazole - 5-nitro (thiazole)
- 2-hydroxy-5-methyl (benzamide)
C₁₁H₉N₃O₄S Antitubercular activity (Mycobacterium tuberculosis)
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) Benzamide + benzo[d]thiazole + triazole - 6-methoxy (thiazole)
- 2-nitro (benzamide)
- Triazole-benzyl side chain
C₂₅H₁₉N₅O₄S Moderate antimicrobial activity (E. coli)
5-Chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide Benzamide + thiazole-pyrazole - 5-chloro-2-methoxy (benzamide)
- Thiophene-thiazole-pyrazole
C₂₂H₁₈ClN₅O₂S₂ Structural complexity for pesticidal/medicinal applications

Key Observations

The benzo[d]thiazole scaffold (vs. simple thiazole in 8 and 12) could increase binding affinity to biological targets due to extended aromaticity .

Synthesis Routes :

  • Most analogs (e.g., 8, 12, 10a-j) are synthesized via coupling reactions using carbodiimides (HATU/DIPEA) or click chemistry (Cu-catalyzed cycloaddition), suggesting that the target compound may also employ similar methods .

Biological Activity :

  • Thiazole-benzamide hybrids like 12 and 10a-j exhibit antitubercular and antimicrobial activity, implying the target compound could share these properties .
  • Compound 9c (), with a bromophenyl substituent, demonstrated distinct docking poses in enzymatic studies, highlighting how substituents modulate target binding .

Structural Complexity :

  • The target compound lacks the triazole or pyrazole extensions seen in 10a-j and ’s analog, which may reduce steric hindrance and simplify synthesis .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Weight Yield (%) Key Spectral Data (IR/NMR)
Target Compound Not reported 314.42 N/A Expected C=O (1680–1700 cm⁻¹)
8 () Not reported 296.37 Moderate ¹H NMR: δ 2.45 (SMe), 2.65 (OAc)
12 () Not reported 287.28 65–70% ¹³C NMR: δ 165.2 (C=O)
10a () Not reported 493.51 70–85% IR: 1715 cm⁻¹ (C=O)

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